molecular formula C17H15N3O6S B11616617 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid

5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid

Cat. No.: B11616617
M. Wt: 389.4 g/mol
InChI Key: VRVDSRZUPZIXID-VCHYOVAHSA-N
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Description

The compound 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid is a complex organic molecule that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Hydrazinylidene Group: This step involves the reaction of the benzothiazole derivative with hydrazine or its derivatives under controlled conditions.

    Attachment of the Hydroxyethyl Group: This can be done through nucleophilic substitution reactions.

    Final Coupling with 2-Hydroxybenzoic Acid: The final step involves coupling the intermediate with 2-hydroxybenzoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions can occur at the hydrazinylidene group.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydroxyethyl group.

    Reduction: Reduced forms of the hydrazinylidene group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can modulate biochemical pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid lies in its specific structure, which combines a benzothiazole ring with a hydrazinylidene and hydroxybenzoic acid moiety, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O6S

Molecular Weight

389.4 g/mol

IUPAC Name

5-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H15N3O6S/c21-8-7-20(16-12-3-1-2-4-15(12)27(25,26)19-16)18-10-11-5-6-14(22)13(9-11)17(23)24/h1-6,9-10,21-22H,7-8H2,(H,23,24)/b18-10+

InChI Key

VRVDSRZUPZIXID-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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